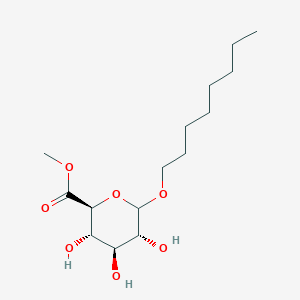![molecular formula C9H6FLiN2O2 B3001610 Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-64-8](/img/structure/B3001610.png)
Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is a useful research compound. Its molecular formula is C9H6FLiN2O2 and its molecular weight is 200.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Performance Enhancement
Research by Ahmed et al. (2019) in the Journal of Industrial and Engineering Chemistry highlights the synthesis of an imidazolium functionalized imide based electrolyte salt, including lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate. This compound shows promise in enhancing the electrochemical performance of lithium-ion batteries (LIBs), demonstrating high electrochemical oxidative stability, good lithium ion conductivity, and significant capacity retention after extensive charge-discharge cycles (Ahmed et al., 2019).
Synthesis for LIB Electrolyte
Another study by Ahmed et al. (2019) in Electrochimica Acta reported the synthesis of a novel imidazolium-based ionic salt, including this compound, for use as an electrolyte in LIBs. The electrolyte exhibited high thermal stability, good lithium ion conductivity, and enhanced discharge capacity, showcasing its potential in improving LIB performance (Ahmed et al., 2019).
Potential in High Voltage Li-ion Applications
Scheers et al. (2010) in the Journal of Power Sources conducted a computational study on various lithium salts, including benzimidazole and imidazole anions, to predict their potential use in high voltage lithium-ion battery applications. The study found promising results in terms of electrochemical stability and lithium ion pair configurations, suggesting the suitability of these compounds in battery electrolytes (Scheers et al., 2010).
Other Applications
Synthesis of Anticonvulsant Agents
A study by Kebriaeezadeh et al. (2008) in Biomedicine & Pharmacotherapy explored the anticonvulsive and antiepileptogenic properties of azolylchromanones, including compounds related to this compound. These compounds demonstrated effectiveness against lithium-pilocarpine induced status epilepticus, indicating potential applications in treating epilepsy (Kebriaeezadeh et al., 2008).
Anticancer Applications
Karthikeyan et al. (2017) in the Arabian Journal of Chemistry synthesized a series of compounds, including derivatives of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids, for their antiproliferative effects against breast cancer cell lines. The findings suggest the utility of these compounds as leads in developing cancer therapeutics (Karthikeyan et al., 2017).
Direcciones Futuras
The future directions for research on “Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Given the broad range of biological activities exhibited by imidazole derivatives, this compound could have potential applications in drug development .
Mecanismo De Acción
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of action
The exact mode of action can vary depending on the specific imidazole derivative and its target. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with inflammatory or allergic responses .
Biochemical pathways
Imidazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets. For example, they might interfere with the synthesis of certain proteins or disrupt cell membrane integrity in bacteria or fungi .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can vary widely depending on their specific chemical structure. Some are readily absorbed and distributed throughout the body, while others are metabolized quickly and excreted .
Result of action
The molecular and cellular effects of imidazole derivatives can include the inhibition of cell growth, the induction of cell death, the suppression of inflammatory responses, and many others .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
lithium;7-fluoro-1-methylbenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.Li/c1-12-7-5(10)3-2-4-6(7)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYKKHCJOYMAS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C2=C(C=CC=C2F)N=C1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FLiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001528.png)
![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001531.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B3001533.png)
![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)





![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)



